molecular formula C11H22N2O2 B13918122 tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate

tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate

Cat. No.: B13918122
M. Wt: 214.30 g/mol
InChI Key: ZGUHBRZBFJBPGI-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate (CAS 1286330-22-0) is a carbamate derivative featuring a cyclobutyl core substituted with an aminomethyl group and a methylated tertiary amine. The tert-butyl carbamate group serves as a protective moiety, commonly employed in organic synthesis to shield amines during multi-step reactions . For instance, tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate () is a colorless liquid with low boiling and melting points, soluble in polar organic solvents like ethanol and dimethylformamide. By analogy, the aminomethyl substituent in the target compound may enhance its solubility in aqueous or polar media compared to hydroxyl-containing analogs due to the amine's hydrogen-bonding capacity .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(4)11(8-12)6-5-7-11/h5-8,12H2,1-4H3

InChI Key

ZGUHBRZBFJBPGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCC1)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate typically involves multi-step organic synthesis, combining protection/deprotection strategies and functional group transformations to install the carbamate moiety and aminomethyl substituent on the cyclobutyl ring.

A common laboratory approach includes:

  • Step 1: Formation of the Carbamate Intermediate

    The reaction of a suitable amine precursor with tert-butyl chloroformate or Boc anhydride introduces the tert-butyl carbamate protecting group. This is often carried out in the presence of a base such as triethylamine to neutralize HCl generated.

  • Step 2: Introduction of the Aminomethyl Group

    The aminomethyl substituent is introduced via reductive amination or nucleophilic substitution on a cyclobutyl aldehyde or halide intermediate.

  • Step 3: N-Methylation

    The N-methyl group on the carbamate nitrogen can be introduced by alkylation using methyl iodide or dimethyl sulfate under basic conditions.

  • Step 4: Purification

    The final compound is purified by column chromatography or recrystallization to achieve high purity suitable for research applications.

This general scheme is supported by literature describing similar carbamate syntheses and functionalizations.

Representative Laboratory Synthesis Conditions

Step Reagents and Catalysts Solvent Temperature Yield (%) Notes
Carbamate Formation Boc anhydride, triethylamine Dichloromethane (DCM) 0–25°C 70–85 Stirring under inert atmosphere
Aminomethylation Formaldehyde, ammonium acetate, NaBH3CN Methanol Room temp 60–75 Reductive amination
N-Methylation Methyl iodide, potassium carbonate Acetonitrile Reflux (80°C) 50–65 Alkylation of carbamate nitrogen
Purification Silica gel chromatography Ethyl acetate/hexane gradient Room temp Column chromatography for purity

Table 1: Typical laboratory synthesis conditions for this compound

Industrial and Scale-Up Considerations

Industrial synthesis of this compound generally follows the laboratory synthetic route but incorporates optimizations for yield, purity, and throughput. Continuous flow reactors are employed to improve reaction control and scalability, particularly in the carbamate formation and reductive amination steps. Automated purification systems, such as preparative HPLC or crystallization, are used to ensure consistent quality.

Process optimization includes:

  • Use of continuous flow for exothermic steps to enhance safety and yield.

  • Catalyst and ligand screening for palladium-catalyzed coupling reactions when applicable.

  • Minimizing deprotection times to prevent Boc group degradation.

  • Implementation of Design of Experiments (DoE) to optimize reaction parameters.

These approaches are consistent with industrial practices for carbamate derivatives and are referenced in patent literature and process chemistry reports.

Alternative Synthetic Routes and Recent Methodologies

Recent advances in carbamate synthesis include:

  • Three-Component Coupling: Primary amines, carbon dioxide, and alkyl halides react in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous N,N-dimethylformamide (DMF) to form N-alkyl carbamates in a one-pot procedure. This method can potentially be adapted for synthesizing this compound by selecting appropriate alkyl halides and amines.

  • Pd-Catalyzed Coupling: Palladium catalysts such as Pd2(dba)3 combined with ligands like BINAP facilitate coupling reactions to introduce substituents on the cyclobutyl ring prior to carbamate formation. This approach allows for regioselective functionalization and is scalable.

  • Milder Deprotection Conditions: Instead of harsh trifluoroacetic acid (TFA), milder acids like HCl in dioxane are employed to remove Boc groups, improving overall yield and stability.

Reaction Mechanisms and Chemical Insights

The key reaction mechanisms involved in the preparation include:

  • Carbamate Formation: Nucleophilic attack of the amine on Boc anhydride or tert-butyl chloroformate forms the carbamate linkage.

  • Reductive Amination: The aldehyde intermediate reacts with ammonia or amine to form an imine, which is reduced by sodium cyanoborohydride (NaBH3CN) to the aminomethyl group.

  • N-Methylation: Alkylation of the carbamate nitrogen occurs via nucleophilic substitution with methyl iodide, facilitated by a base.

Steric hindrance from the cyclobutyl ring influences reaction rates, particularly in substitution and coupling steps, necessitating optimization of reaction conditions.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and purity of this compound, the following analyses are standard:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Confirm structure, Boc protection, and ring geometry tert-Butyl protons: singlet ~1.4 ppm; aminomethyl signals around 3.0–4.0 ppm
Mass Spectrometry (MS) Molecular weight confirmation [M+H]+ peak at 215–216 m/z
Infrared Spectroscopy (IR) Functional group identification Carbamate C=O stretch near 1700 cm⁻¹
High-Performance Liquid Chromatography (HPLC) Purity assessment >95% purity peak area

Summary and Recommendations

The preparation of this compound involves established synthetic organic chemistry techniques, primarily focusing on carbamate formation, reductive amination, and N-methylation. Optimization of reaction conditions, including catalyst choice, solvent, temperature, and purification methods, is essential for high yield and purity.

Emerging methodologies such as three-component couplings and continuous flow synthesis offer promising avenues for improved efficiency and scalability. Analytical characterization is critical to ensure structural integrity and quality.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the cyclobutyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its carbamate group can act as a protecting group for amines, facilitating the study of specific biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a building block for the synthesis of pharmaceutical agents, including enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutyl Carbamates with Varied Substituents

a. tert-Butyl N-[1-(Hydroxymethyl)cyclobutyl]carbamate
  • Structure : Cyclobutyl ring with hydroxymethyl and tert-butyl carbamate groups.
  • Properties: Liquid state, soluble in ethanol/DMF, used as a protecting group in synthesis .
  • Key Difference: The hydroxyl group enables easier deprotection under acidic conditions, whereas the aminomethyl group in the target compound may require stronger bases or specialized reagents for removal.
b. tert-Butyl N-[1-(4-Cyanophenyl)cyclobutyl]carbamate
  • Structure: Cyclobutyl ring substituted with 4-cyanophenyl and tert-butyl carbamate.
c. tert-Butyl N-[1-(3,3,3-Trifluoro-2-hydroxypropyl)cyclobutyl]carbamate
  • Structure : Cyclobutyl with trifluoro-hydroxypropyl chain.
  • Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability, contrasting with the aminomethyl group’s polar nature .

Cyclopropane and Other Ring Systems

a. tert-Butyl N-[1-(3-Fluorophenyl)cyclopropyl]carbamate
  • Structure : Cyclopropane ring with 3-fluorophenyl substituent.
b. tert-Butyl N-{[1-(2-Aminoethyl)cyclopropyl]methyl}carbamate
  • Structure: Cyclopropane with aminoethyl side chain.
  • Properties: The aminoethyl group provides additional nucleophilic sites, enabling diverse functionalization (e.g., peptide coupling), whereas the target compound’s aminomethyl group offers simpler derivatization pathways .

Sibutramine-Related Compounds

  • Examples : Sibutramine Related Compounds A–D () feature chlorophenyl-substituted cyclobutyl or pentyl backbones with dimethylamine or methylamine groups.
  • Key Differences: These compounds are pharmacopeial standards with aromatic and halogen substituents, designed for weight-loss drug quality control. Their biological activity stems from serotonin/norepinephrine reuptake inhibition, unlike the target compound’s likely role as a synthetic intermediate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
Target Compound (CAS 1286330-22-0) Not Provided ~220–250 (est.) Cyclobutyl, aminomethyl, methyl Protecting group, synthetic intermediate
tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate C10H19NO3 201.26 Cyclobutyl, hydroxymethyl Protecting group, liquid state
tert-Butyl N-[1-(4-cyanophenyl)cyclobutyl]carbamate C16H19N2O2 283.34 Cyclobutyl, 4-cyanophenyl Intermediate for bioactive molecules
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C14H18FNO2 251.30 Cyclopropane, 3-fluorophenyl High ring strain, potential drug intermediate
Sibutramine Related Compound A C13H19ClN2 262.76 Chlorophenyl, dimethylamine Pharmacopeial reference standard

Research Findings and Implications

  • Reactivity: Cyclobutyl carbamates generally exhibit greater stability than cyclopropane analogs due to reduced ring strain. However, substituents like trifluoromethyl or cyanophenyl groups can modulate reactivity .
  • Solubility: Aminomethyl-substituted derivatives (e.g., target compound) likely have higher aqueous solubility than halogenated or aromatic analogs, favoring their use in hydrophilic reaction environments .
  • Synthetic Utility: The target compound’s aminomethyl group is advantageous for constructing nitrogen-rich scaffolds in drug discovery, contrasting with sibutramine-related compounds’ focus on neurotransmitter modulation .

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